1,9-Dioxaspiro[5.5]undecane-4-sulfonyl chloride

Medicinal chemistry Scaffold design Conformational analysis

1,9-Dioxaspiro[5.5]undecane-4-sulfonyl chloride (CAS 1508148-03-5) is a spirocyclic sulfonyl chloride building block defined by a [5.5]-dioxaspiro framework bearing an electrophilic –SO₂Cl group at the 4-position. With a molecular formula of C₉H₁₅ClO₄S and a molecular weight of 254.73 g/mol, it occupies a distinct physicochemical space relative to smaller-ring spiro sulfonyl chlorides.

Molecular Formula C9H15ClO4S
Molecular Weight 254.73 g/mol
Cat. No. B13070756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,9-Dioxaspiro[5.5]undecane-4-sulfonyl chloride
Molecular FormulaC9H15ClO4S
Molecular Weight254.73 g/mol
Structural Identifiers
SMILESC1COC2(CCOCC2)CC1S(=O)(=O)Cl
InChIInChI=1S/C9H15ClO4S/c10-15(11,12)8-1-4-14-9(7-8)2-5-13-6-3-9/h8H,1-7H2
InChIKeyQAFRKUOJJKGYJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,9-Dioxaspiro[5.5]undecane-4-sulfonyl chloride: Core Physicochemical and Scaffold Identity for Procurement Decisions


1,9-Dioxaspiro[5.5]undecane-4-sulfonyl chloride (CAS 1508148-03-5) is a spirocyclic sulfonyl chloride building block defined by a [5.5]-dioxaspiro framework bearing an electrophilic –SO₂Cl group at the 4-position . With a molecular formula of C₉H₁₅ClO₄S and a molecular weight of 254.73 g/mol, it occupies a distinct physicochemical space relative to smaller-ring spiro sulfonyl chlorides [1]. The compound is catalogued by major chemical suppliers including Enamine (ENAH304542CD) and is primarily employed as a versatile intermediate for constructing sulfonamide, sulfonate ester, and sulfonothioate derivatives in medicinal chemistry and agrochemical research .

Why 1,9-Dioxaspiro[5.5]undecane-4-sulfonyl chloride Cannot Be Replaced by Other Spiro Sulfonyl Chlorides


Substituting 1,9-dioxaspiro[5.5]undecane-4-sulfonyl chloride with a generic spiro sulfonyl chloride ignores critical scaffold-dependent variables that directly affect downstream molecular properties. The [5.5]-spiro system, composed of two six-membered oxygen-containing rings, imposes a unique spatial orientation and conformational rigidity that differs from the [4.5]-spiro systems (e.g., 1,4-dioxaspiro[4.5]decane) or [4.4]-spiro analogs [1]. These geometric differences alter the vector of the sulfonyl chloride electrophile, influencing both the kinetics of nucleophilic derivatization and the three-dimensional presentation of the resulting sulfonamide or sulfonate in biological targets [2]. Furthermore, the 1,9-dioxaspiro[5.5]undecane scaffold has been explicitly employed in patented clinical candidates targeting the μ-opioid receptor, demonstrating that this specific scaffold geometry is integral to achieving the desired pharmacological profile [3].

Quantitative Differentiation Evidence: 1,9-Dioxaspiro[5.5]undecane-4-sulfonyl chloride vs. Closest Analogs


Scaffold Ring-Size Differentiation: [5.5] vs. [4.5] Spiro Geometry Dictates Substituent Vector

The [5.5]-dioxaspiro system in 1,9-dioxaspiro[5.5]undecane-4-sulfonyl chloride comprises two six-membered oxygen-containing rings, producing a fundamentally different spatial geometry compared to the [4.5]-spiro system of 1,4-dioxaspiro[4.5]decane-8-sulfonyl chloride (one five-membered dioxolane + one six-membered ring). Comparative physical data on terminally substituted spiro[5.5]undecanes versus analogous compounds with different central building units demonstrate that the [5.5]-spiro ring system alters mesogenic potential and molecular shape parameters, confirming that scaffold ring size directly translates to measurable differences in molecular properties [1].

Medicinal chemistry Scaffold design Conformational analysis

Functional Group Proximity to Spiro Center: Direct Attachment vs. Methylene-Spaced Analogs

In 1,9-dioxaspiro[5.5]undecane-4-sulfonyl chloride, the –SO₂Cl group is directly attached to the spirocyclic core at the 4-position, whereas in (1,9-dioxaspiro[5.5]undecan-4-yl)methanesulfonyl chloride (CAS 2155852-98-3), the sulfonyl chloride is separated from the scaffold by a methylene (–CH₂–) spacer. This structural distinction alters the electrophilic character of the sulfonyl chloride: conjugation and inductive effects from the adjacent oxygen atoms in the directly attached variant can modulate the electron deficiency at sulfur, affecting both hydrolysis sensitivity and nucleophilic substitution rates . The spacer-containing analog has a higher MW (268.76 vs. 254.73 g/mol) and an additional rotatable bond, which independently affects the physicochemical profile of derived sulfonamides [1].

Reactivity profiling Sulfonamide synthesis Electrophilicity

Heteroatom Composition Differentiation: Dioxa vs. Oxa-Thia Spiro Analogs

Replacement of one oxygen atom in the spiro ring with sulfur, as in 1-oxa-9-thiaspiro[5.5]undecane-4-sulfonyl chloride (CAS 1530801-88-7), produces a measurable shift in molecular properties. The sulfur-containing analog has a higher molecular weight (270.8 vs. 254.73 g/mol), increased lipophilicity (predicted due to the replacement of O with S), and altered hydrogen-bond acceptor capacity compared to the all-oxygen 1,9-dioxaspiro framework . These property differences directly impact the drug-likeness parameters (e.g., logP, TPSA) of any sulfonamide library constructed from these building blocks, with the dioxa variant offering a more favorable balance of polarity and molecular weight for oral bioavailability according to Lipinski guidelines [1].

Physicochemical profiling Lipophilicity Metabolic stability

Pharmaceutical Scaffold Validation: 1,9-Dioxaspiro[5.5]undecane in Clinical-Stage Opioid Receptor Modulators

The 1,9-dioxaspiro[5.5]undecane scaffold is not merely a theoretical building block—it is an integral structural component of investigational drug candidates. Patent CN118420633A discloses salts and crystalline forms of (R)-N-(2-(4-(5-fluoropyridin-2-yl)-1,9-dioxaspiro[5.5]undecan-4-yl)ethyl)-2,3-dihydro-1H-indene-2-amine, a compound developed for the prevention and/or treatment of μ-opioid receptor (MOR) agonist-mediated diseases, including pain [1]. Separately, the related 1-oxa-4,9-diazaspiro[5.5]undecane series yielded EST73502, a clinical candidate with dual MOR agonism and σ₁R antagonism demonstrating potent analgesic activity comparable to oxycodone [2]. These findings establish that the [5.5]-dioxaspiro architecture is a pharmacologically validated scaffold, whereas smaller-ring analogs (e.g., 1,4-dioxaspiro[4.5]decane) have not demonstrated equivalent clinical translation in the opioid receptor space.

Drug discovery Opioid receptor Scaffold privilege

Synthetic Tractability: Modular Prins Spirocyclization Route to the 1,9-Dioxaspiro[5.5]undecane Core

A tandem Prins bicyclization strategy enables the single-step synthesis of 1,9-dioxaspiro[5.5]undecane scaffolds from allylsilyl alcohol precursors using TMSOTf under mild conditions with short reaction times [1]. This methodology is compatible with diverse aromatic substituents, providing a modular entry to functionalized 1,9-dioxaspiro[5.5]undecane derivatives. In contrast, the synthesis of 1,7-dioxaspiro[5.5]undecane spiroketal derivatives—a positional isomer—requires multi-step template-based approaches involving 2,8-bis(bromomethyl)-1,7-dioxaspiro[5.5]undecane and catalyzed carbonyl-ene reactions, as described in a 2023 Tetrahedron report [2]. The difference in synthetic step count and complexity translates to tangible cost and time advantages for library production based on the 1,9-dioxa scaffold.

Synthetic methodology Building block access Library production

Spirocyclic Sulfonamide Kinase Inhibitor Precedent: Spiro[5.5] Scaffolds in AKT Inhibitor Design

The broader class of spirocyclic sulfonamides has demonstrated significant value in kinase inhibitor development. The crystal structure of spirocyclic sulfonamides bound to AKT (PDB 3QKM) reveals that the spiro scaffold positions the sulfonamide group for critical hinge-region hydrogen-bonding interactions while the rigid spiro framework enforces a specific binding conformation that contributes to exquisite selectivity against PKA [1]. Furthermore, a 2020 study on positioning the unprecedented spiro[5.5]undeca ring system into kinase inhibitor space demonstrated that late-stage modification of spiro[5.5] scaffolds enhanced kinase-likeness and retained anti-inflammatory activity in hyperactivated microglial cells, with a unique binding mode between the ATP site and substrate site [2]. These studies collectively establish that sulfonamide derivatives of [5.5]-spiro scaffolds—the direct product class accessible from 1,9-dioxaspiro[5.5]undecane-4-sulfonyl chloride—occupy a privileged chemical space that non-spiro or smaller-ring sulfonyl chlorides cannot replicate.

Kinase inhibitor Structure-based design Selectivity

Optimal Application Scenarios for 1,9-Dioxaspiro[5.5]undecane-4-sulfonyl chloride Based on Evidence


GPCR-Targeted Sulfonamide Library Synthesis (Opioid and Sigma Receptor Programs)

Programs targeting μ-opioid, σ₁, or dual MOR/σ₁R receptors should prioritize 1,9-dioxaspiro[5.5]undecane-4-sulfonyl chloride as the sulfonamide precursor. The scaffold is explicitly validated in patent CN118420633A for MOR agonists and is structurally related to the clinical candidate EST73502 [7]. Derivatization of the sulfonyl chloride with diverse amines yields a focused library of spiro[5.5] sulfonamides that directly interrogate the conformational preferences of the MOR binding pocket, a strategy not accessible with smaller-ring or acyclic sulfonyl chlorides .

Kinase Inhibitor Lead Generation Requiring Hinge-Region Selectivity

When building a kinase-focused sulfonamide library where selectivity against off-target kinases (e.g., PKA selectivity in AKT programs) is critical, 1,9-dioxaspiro[5.5]undecane-4-sulfonyl chloride provides a rigid spiro scaffold that enforces a specific sulfonamide orientation. Structural evidence from spirocyclic sulfonamide-AKT co-crystal structures (PDB 3QKM) demonstrates that the spiro geometry contributes to exquisite selectivity, and the [5.5] scaffold's unique binding mode between the ATP and substrate sites has been independently validated [7].

High-Throughput Sulfonamide Library Production for Fragment-Based Screening

For fragment-based drug discovery (FBDD) programs requiring rapid, parallel synthesis of diverse sulfonamide fragments, the 1,9-dioxaspiro[5.5]undecane-4-sulfonyl chloride scaffold offers a decisive advantage: the core spiro system is accessible via a single-step Prins bicyclization [7], and the sulfonyl chloride group reacts efficiently with amine nucleophiles under mild conditions to generate sulfonamide libraries in multi-well plate format. Compared to the 1,7-dioxa positional isomer, which requires multi-step template-based synthesis, the 1,9-dioxa scaffold reduces per-compound synthesis cost and cycle time .

CNS-Penetrant Compound Design Requiring Balanced Polarity

In CNS drug discovery programs where the balance between lipophilicity and polarity governs blood-brain barrier penetration, the all-oxygen 1,9-dioxaspiro[5.5]undecane scaffold (Predicted XLogP3-AA ≈ –0.4 for the sulfonamide, TPSA = 87 Ų) [7] provides a more polar starting point than sulfur-containing analogs (1-oxa-9-thiaspiro variant, MW 270.8) . This inherent polarity reduces the need for additional polar substituents that might otherwise compromise target affinity or add synthetic complexity.

Quote Request

Request a Quote for 1,9-Dioxaspiro[5.5]undecane-4-sulfonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.